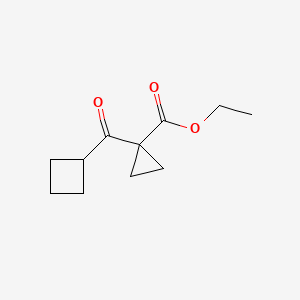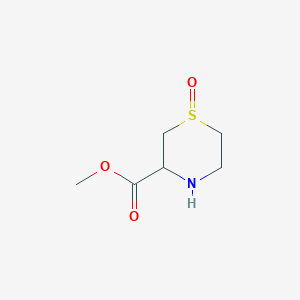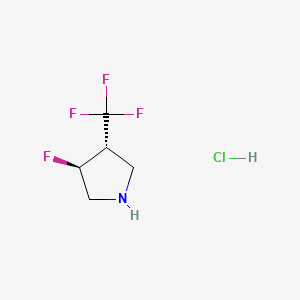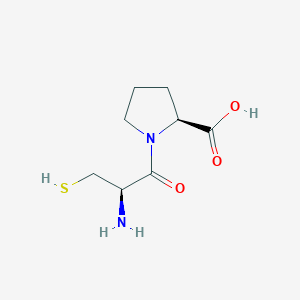
Cys-pro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cysteine-proline, commonly referred to as Cys-pro, is a dipeptide composed of the amino acids cysteine and proline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cys-pro can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used to protect the amino group of cysteine during the synthesis .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of carboxypeptidase Y (CPaseY)-mediated hydrazinolysis. This method allows for the efficient production of peptide thioesters, which can then be used to synthesize this compound through native chemical ligation .
Analyse Chemischer Reaktionen
Types of Reactions
Cys-pro undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in cysteine is particularly reactive and can participate in disulfide bond formation, which is crucial for the structural stability of proteins .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide for disulfide bond formation and reducing agents like dithiothreitol (DTT) for breaking disulfide bonds. The reactions typically occur under mild conditions, such as neutral pH and room temperature .
Major Products Formed
The major products formed from the reactions of this compound include disulfide-linked peptides and various modified peptides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Cys-pro has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Cys-pro involves its ability to form disulfide bonds through the thiol group of cysteine. This property is crucial for its role in protein folding and stability. Additionally, this compound can act as a substrate for various enzymes, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Cys-pro include other cysteine-containing dipeptides, such as cysteine-glycine and cysteine-serine. These compounds share the ability to form disulfide bonds and participate in similar biochemical reactions .
Uniqueness of this compound
This compound is unique due to the presence of proline, which introduces a kink in the peptide chain, affecting its overall conformation and stability. This structural feature makes this compound particularly useful in studies involving protein folding and stability .
Conclusion
This compound is a versatile dipeptide with significant applications in various fields of scientific research. Its unique chemical properties, including the ability to form disulfide bonds and its structural influence due to proline, make it a valuable compound for studies in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C8H14N2O3S |
|---|---|
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3S/c9-5(4-14)7(11)10-3-1-2-6(10)8(12)13/h5-6,14H,1-4,9H2,(H,12,13)/t5-,6-/m0/s1 |
InChI-Schlüssel |
ZSRSLWKGWFFVCM-WDSKDSINSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CS)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


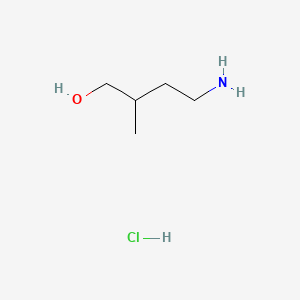
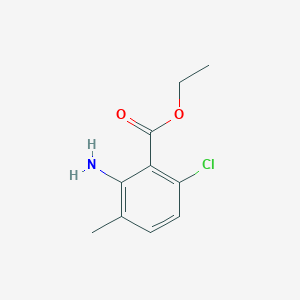
![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)
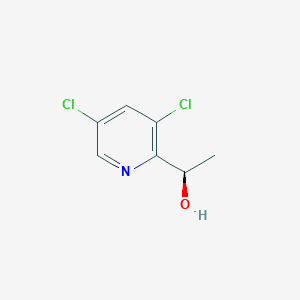
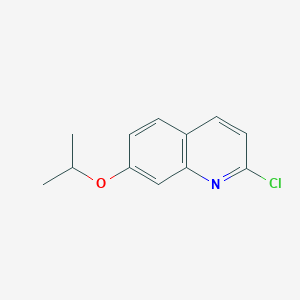
![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)
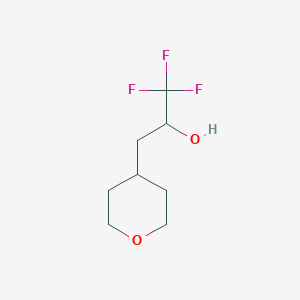
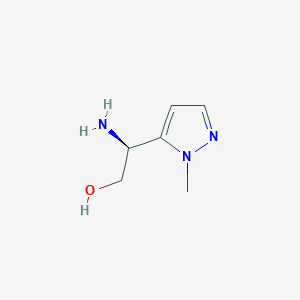
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
